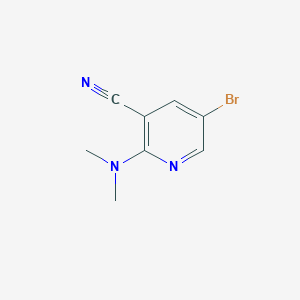

5-Bromo-2-(dimethylamino)nicotinonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFQVUVFUBVXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745072 | |

| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346537-10-7 | |

| Record name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of "5-Bromo-2-(dimethylamino)nicotinonitrile"

An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)nicotinonitrile for Advanced Research

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.

Strategic Importance in Medicinal Chemistry

This compound is a trifunctionalized pyridine scaffold of significant interest in contemporary drug discovery. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nitrile, the dimethylamino group, and the bromine atom. This unique arrangement allows for sequential and selective chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures.

The nicotinonitrile core is a well-established pharmacophore found in several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. The dimethylamino group, a strong electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for hydrogen bonding. The bromine atom at the 5-position serves as a crucial handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Structural Characteristics

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from closely related analogues.

Core Structural Information

Below is a table summarizing the fundamental structural and identifying information for this compound.

| Property | Value | Source |

| CAS Number | 1346537-10-7 | [2] |

| Molecular Formula | C₈H₈BrN₃ | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Canonical SMILES | CN(C)C1=NC=C(C=C1C#N)Br | [2] |

| InChI Key | InChI=1S/C8H8BrN3/c1-12(2)8-7(4-10)3-5-6(9)11-8/h3,5H,1-2H3 | N/A |

Predicted Physical Properties

The following table outlines the predicted physical properties based on the compound's structure and data from analogous compounds such as 5-bromopicolinonitrile.

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | Off-white to light yellow solid | Based on the appearance of similar substituted bromonicotinonitriles which are typically crystalline solids in this color range. |

| Melting Point | 135-145 °C | 5-Bromopicolinonitrile has a melting point of 129-133 °C. The addition of the dimethylamino group is expected to slightly increase the melting point due to stronger intermolecular forces. |

| Boiling Point | >300 °C (decomposes) | High boiling point is expected due to its polarity and molecular weight. Decomposition at higher temperatures is common for such functionalized heterocycles. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, and DMSO. Sparingly soluble in water. | The polar nitrile and dimethylamino groups, along with the pyridine nitrogen, suggest solubility in polar organic solvents. 5-Bromopicolinonitrile is soluble in methanol. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2,5-dibromopyridine. The workflow below illustrates a logical two-step process.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

-

Synthesis of 5-Bromo-2-(dimethylamino)pyridine:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as THF or dioxane in a sealed pressure vessel, add an excess of aqueous dimethylamine (e.g., 40% solution, 3-5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

-

Synthesis of this compound:

-

Combine 5-Bromo-2-(dimethylamino)pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq) in anhydrous DMF.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to 100-120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.

-

Chemical Reactivity and Strategic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for a hierarchical approach to molecular elaboration.

Caption: A typical drug discovery workflow using the title compound.

Hazard Analysis and Safe Handling

Predicted Hazards (based on analogues):

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Analogues like 5-Bromo-2-chloronicotinonitrile are classified as "Toxic if swallowed".[3]

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation/damage.[3][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably in a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical and pharmaceutical research. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel and complex molecules. While specific experimental data is limited, a thorough understanding of the reactivity of its constituent functional groups, combined with prudent safety measures based on analogous compounds, enables its effective and safe use in the laboratory.

References

-

This compound Supplier|CAS 1346537-10-7 - Benchchem.

-

5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.

-

5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 - Sigma-Aldrich.

-

5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem.

-

5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem.

-

5-Bromo-3-nitropyridine-2-carbonitrile 95 573675-25-9 - Sigma-Aldrich.

-

5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem.

-

5-Bromo-2'-deoxyuridine - Safety Data Sheet.

-

nicotinonitrile - Organic Syntheses Procedure.

-

5-bromo nicotinic acid manufacturers | Corey Organics.

-

5-bromo-2-nitropyridine - Jubilant Ingrevia.

-

5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum - ChemicalBook.

-

5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem.

-

5-Bromo-2-cyano-3-nitropyridine | 573675-25-9 - TCI.

-

5-Bromo-2-cyanopyridine | 97483-77-7 - TCI.

-

Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar.

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchGate.

-

5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 - ChemicalBook.

-

2-Bromo-5,6-dimethylnicotinonitrile | C8H7BrN2 | CID 583013 - PubChem.

-

The role of the medicinal chemist in drug discovery - Then and now - ResearchGate.

Sources

- 1. 5-Bromovaleronitrile [webbook.nist.gov]

- 2. 5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 [sigmaaldrich.com]

- 3. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Roadmap to 5-Bromo-2-(dimethylamino)nicotinonitrile: A Theoretical and Practical Guide

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules and functional materials.[1] 5-Bromo-2-(dimethylamino)nicotinonitrile is a fascinating example of a highly functionalized pyridine scaffold, offering multiple avenues for synthetic elaboration. Its structure, featuring a bromine atom, a dimethylamino group, and a nitrile moiety on the pyridine core, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[2]

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The electron-donating dimethylamino group at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the spectroscopic characteristics of the molecule. Finally, the nitrile group at the 3-position is a versatile functional group that can be transformed into a range of other functionalities, such as amines, carboxylic acids, or tetrazoles.

Predicted Spectroscopic Data and In-depth Interpretation

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Figure 1: Chemical structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.2 - 8.4 | Doublet (d) | ~2.5 |

| H4 | 7.8 - 8.0 | Doublet (d) | ~2.5 |

| N(CH₃)₂ | 3.1 - 3.3 | Singlet (s) | - |

Rationale and Interpretation:

-

Aromatic Protons (H4 and H6): The pyridine ring has two aromatic protons, H4 and H6. Their chemical shifts are expected to be in the downfield region, typical for aromatic protons.[3][4] The electron-withdrawing nature of the nitrile group and the bromine atom, along with the aromatic ring current, deshields these protons, shifting their signals to a lower field.

-

H6: This proton is ortho to the electron-donating dimethylamino group and meta to the electron-withdrawing bromine and nitrile groups. The resonance effect of the dimethylamino group would tend to shield this proton, while the inductive effects of the bromine and nitrile groups would deshield it. The net effect is a downfield shift, predicted to be in the range of 8.2-8.4 ppm.

-

H4: This proton is meta to the dimethylamino and nitrile groups and ortho to the bromine atom. The strong deshielding effect of the adjacent bromine atom is expected to be significant. Therefore, its chemical shift is also predicted to be in the downfield region, around 7.8-8.0 ppm.

-

Splitting Pattern: H4 and H6 are expected to show a doublet splitting pattern due to coupling with each other. The coupling constant (J) for meta coupling in a pyridine ring is typically small, around 2-3 Hz.[5]

-

-

Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups in the dimethylamino substituent are chemically equivalent and are expected to appear as a single, sharp singlet in the spectrum. The electron-withdrawing nature of the pyridine ring to which the nitrogen is attached will cause a downfield shift compared to a simple aliphatic dimethylamine. The predicted chemical shift is in the range of 3.1-3.3 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C5 | 110 - 115 |

| C3 | 95 - 100 |

| C≡N | 116 - 120 |

| C6 | 150 - 154 |

| C4 | 140 - 144 |

| N(CH₃)₂ | 38 - 42 |

Rationale and Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.[6][7]

-

C2: This carbon is directly attached to the electron-donating dimethylamino group and the ring nitrogen. The strong +M effect of the amino group will cause a significant upfield shift compared to an unsubstituted pyridine, but the attachment to the electronegative nitrogen will shift it downfield. The net effect is a predicted chemical shift in the 158-162 ppm range.

-

C5: This carbon is bonded to the bromine atom. The heavy atom effect of bromine and its electronegativity will lead to a chemical shift in the 110-115 ppm range.

-

C3: This carbon is situated between the electron-donating amino group and the electron-withdrawing nitrile group. The strong resonance donation from the amino group is expected to cause a significant upfield shift, placing its resonance in the 95-100 ppm region.

-

C6 and C4: These carbons are expected to be in the downfield region of the aromatic carbon spectrum. Their precise chemical shifts are a result of the combined electronic effects of all the substituents on the ring.

-

-

Nitrile Carbon (C≡N): The carbon atom of the nitrile group typically resonates in the 116-120 ppm range.[8]

-

Dimethylamino Carbons (N(CH₃)₂): The two methyl carbons are equivalent and will show a single peak. Their chemical shift is predicted to be in the 38-42 ppm range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium to Strong |

| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |

| C-H (Aliphatic, -CH₃) | 2850 - 3000 | Medium |

| C-N | 1250 - 1350 | Medium to Strong |

| C-Br | 500 - 600 | Medium to Strong |

Rationale and Interpretation:

-

Nitrile Stretch (C≡N): The most characteristic peak in the IR spectrum is expected to be the stretching vibration of the nitrile group, which appears as a sharp, medium to strong band in the 2220-2240 cm⁻¹ region.[9]

-

Aromatic Ring Stretches (C=C, C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of bands in the 1550-1600 cm⁻¹ region.

-

C-H Stretches: The aromatic C-H stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ range.

-

C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibration will be found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₈H₈BrN₃. The monoisotopic molecular weight is approximately 225.99 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226 and an M+2 peak at m/z = 228 of nearly equal intensity. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways. A plausible fragmentation pathway is illustrated in the diagram below.

Figure 2: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical (-•CH₃): A common fragmentation for molecules containing a dimethylamino group is the loss of a methyl radical, leading to a fragment ion at m/z = 211/213.

-

Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would result in a fragment ion at m/z = 147.

-

Loss of Hydrogen Cyanide (-HCN): The nitrile group can be lost as a neutral molecule of hydrogen cyanide, giving rise to a fragment at m/z = 199/201.

-

Loss of the Dimethylamino Radical (-•N(CH₃)₂): Cleavage of the C-N bond can lead to the loss of the dimethylamino radical, resulting in a fragment at m/z = 182/184.

Standard Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard laboratory procedures would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (Electron Impact - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion: A Foundation for Further Discovery

This in-depth guide has provided a comprehensive theoretical framework for understanding the spectroscopic characteristics of this compound. While experimental data is not yet widely disseminated, the predicted NMR, IR, and MS data, along with their detailed interpretations, offer a robust starting point for any researcher or scientist working with this versatile chemical building block. The provided standard operating procedures for data acquisition further equip researchers with the practical knowledge needed to characterize this and similar compounds in the laboratory. As the exploration of novel chemical space continues to drive innovation in drug discovery and materials science, a solid understanding of the tools of structural elucidation remains an indispensable asset.

References

-

PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Bromo-2-chloronicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Bromonicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 5-Bromo-2-nitropyridine. John Wiley & Sons, Inc. Available from: [Link]

-

PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

PubChem. 2-Bromo-5,6-dimethylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, H. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 35-51. Available from: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Available from: [Link]

-

ResearchGate. Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... Available from: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available from: [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. The 13 C NMR data (100 MHz) of compounds 1-4. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-BROMO-2-CYANO-N,N-DIMETHYLACETAMIDE(15430-62-3) 13C NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Reactivity Profile of 5-Bromo-2-(dimethylamino)nicotinonitrile

Part 1: Executive Summary & Electronic Architecture

The Scaffold

5-Bromo-2-(dimethylamino)nicotinonitrile is a highly functionalized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity : it possesses three distinct sites that can be manipulated sequentially without protecting groups.

-

Site A (C-5 Position): A bromine atom activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Site B (C-3 Position): A nitrile group serving as a precursor for amides, carboxylic acids, or heterocyclic ring closures (e.g., pyrazolo[3,4-b]pyridines).

-

Site C (C-2 Position): A dimethylamino group.[1] Unlike a halogen, this is not a leaving group under standard conditions. It acts as an electron-donating group (EDG), modulating the electron deficiency of the pyridine ring and preventing unwanted nucleophilic attacks at the 2-position.

Electronic "Push-Pull" System

The reactivity of this molecule is governed by a push-pull electronic system:

-

The Pull: The pyridine nitrogen (N-1) and the cyano group (at C-3) are strong electron-withdrawing groups (EWGs). They deplete electron density from the ring, theoretically activating it for Nucleophilic Aromatic Substitution (

). -

The Push: The dimethylamino group (at C-2) is a strong resonance donor. It feeds electron density back into the ring, specifically shielding the C-2 and C-4 positions from nucleophilic attack.

Result: The molecule is relatively inert to direct

Part 2: Reactivity with Nucleophiles

While the prompt asks for "reactivity with nucleophiles," in modern organic synthesis, this scaffold acts as the electrophile in two primary distinct modes:

-

Metal-Mediated Electrophilicity (C-5): Reacting with nucleophilic species (boronic acids, amines) via a metal catalyst.

-

Carbon-Heteroatom Electrophilicity (C-3): The nitrile carbon reacting with nucleophiles (water, hydrazine, Grignards).

Primary Reactivity: C-5 Cross-Coupling (Suzuki-Miyaura)

The 5-bromo position is the "workhorse" of this scaffold. The presence of the electron-withdrawing nitrile group at C-3 actually enhances the rate of oxidative addition of Pd(0) into the C-Br bond compared to a simple bromopyridine.

-

Nucleophiles: Aryl/Heteroaryl boronic acids (or esters).

-

Mechanism: Oxidative Addition

Transmetallation -

Selectivity: Exclusive to C-5. The C-3 nitrile and C-2 amine remain intact.

Secondary Reactivity: C-3 Nitrile Transformations

The nitrile group is a "masked" carbonyl. It reacts with hard nucleophiles.

-

Hydrolysis: Reaction with

(Nucleophile) under basic conditions yields the carboxamide or carboxylic acid. -

Cyclization: Reaction with Hydrazine (

) can lead to fused bicyclic systems, such as 1H-pyrazolo[3,4-b]pyridine , utilizing the adjacent amine (though the dimethyl group usually prevents simple cyclization unless it is displaced or part of a rearrangement). Note: With a dimethylamino group, direct cyclization involving the amine nitrogen is blocked. The nitrile is typically converted to an amidine or tetrazole.

Part 3: Visualization of Reactivity

The following diagram illustrates the divergent pathways available for this scaffold.

Figure 1: Divergent synthetic pathways. The C-5 position allows for carbon-carbon or carbon-nitrogen bond formation, while the C-3 position allows for functional group interconversion.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-5 Functionalization)

Objective: To couple an aryl boronic acid to the C-5 position.

Rationale: The use of

-

Setup: In a reaction vial, combine This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the solubility of the inorganic base.

-

Degassing: Sparge the solution with Argon for 5 minutes. (Oxygen inhibits the Pd cycle).

-

Catalyst: Add

(0.05 equiv). -

Reaction: Seal and heat to 90°C for 4-16 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Controlled Nitrile Hydrolysis (C-3 Functionalization)

Objective: To convert the nitrile to a primary amide without affecting the C-Br bond. Rationale: Basic hydrolysis with peroxide (Radziszewski reaction) is milder than acidic hydrolysis and prevents de-bromination.

-

Setup: Dissolve This compound (1.0 equiv) in DMSO (0.5 M concentration).

-

Reagents: Add

(0.5 equiv) and 30% -

Reaction: Stir at Room Temperature for 1-3 hours. The reaction is usually exothermic; use a water bath if scaling up (>5g).

-

Workup: Pour the reaction mixture into ice water. The product, 5-Bromo-2-(dimethylamino)nicotinamide , typically precipitates as a white solid. Filter and dry.

Part 5: Structural Integrity & Troubleshooting

| Issue | Cause | Solution |

| Low Yield in Suzuki | Pyridine nitrogen coordinating to Pd. | Switch to bidentate ligands like dppf or XPhos. Increase catalyst loading to 5-10 mol%. |

| De-bromination | Hydride source present (e.g., from alcohol solvents). | Avoid secondary alcohols (i.e., isopropanol) in the solvent mix. Use Dioxane or Toluene. |

| Nitrile Hydrolysis during Coupling | High temperature + aqueous base. | Reduce water ratio in Suzuki (use 10:1 Dioxane:H2O) or use anhydrous base ( |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted nicotinonitriles. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] (General reference for Protocol A).

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the coupling reagents. Chemical Society Reviews. (General reference for Protocol B).

Sources

commercial availability and suppliers of "5-Bromo-2-(dimethylamino)nicotinonitrile"

Technical Sourcing Guide: 5-Bromo-2-(dimethylamino)nicotinonitrile

Executive Summary

This compound (CAS: 1346537-10-7) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its structural utility lies in its orthogonal reactivity: an electron-deficient pyridine core featuring a labile halogen (5-Br) for cross-coupling, a nitrile handle (3-CN) for heterocycle formation, and a dimethylamino group (2-NMe2) that modulates solubility and lipophilicity.

This guide provides a comprehensive technical analysis for procurement teams and discovery chemists. It moves beyond simple vendor listing to address the sourcing strategy , impurity profiling , and quality control (QC) protocols necessary to ensure data integrity in downstream biological assays.

Chemical Identity & Technical Specifications

Before sourcing, verify the exact chemical identity to avoid confusion with the primary amino analog (2-amino-5-bromonicotinonitrile).

| Parameter | Specification |

| IUPAC Name | 5-Bromo-2-(dimethylamino)pyridine-3-carbonitrile |

| CAS Number | 1346537-10-7 |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| SMILES | CN(C)C1=NC=C(C=C1C#N)Br |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water |

| Key Functional Groups | Aryl Bromide (C-5), Nitrile (C-3), Dimethylamino (C-2) |

Commercial Availability & Sourcing Strategy

The commercial landscape for CAS 1346537-10-7 is characterized by a mix of catalog stock and make-to-order (MTO) synthesis. Unlike commoditized reagents (e.g., 5-bromopyridine), this intermediate often sits in the inventory of specialized heterocyclic libraries.

Supplier Tiers

-

Tier 1: Global Catalog Suppliers (High Reliability)

-

Sigma-Aldrich (Merck): Listed under product codes such as AMBH9884CD00 (often via AldrichCPR or aggregators). High QC standards but typically higher cost.

-

BenchChem: Lists specific stock availability; good for rapid procurement of gram-scale quantities.

-

Enamine / WuXi AppTec: Likely sources for bulk quantities (kg scale) due to their vast building block libraries.

-

-

Tier 2: Specialized Aggregators

-

MolPort / eMolecules: These platforms aggregate stock from smaller synthesis houses. Use these to find "hidden" inventory if Tier 1 is out of stock.

-

Procurement Decision Matrix

-

For HTS/Lead Gen (<1g): Prioritize Speed . Use Tier 1 vendors (Sigma, BenchChem) even at a premium.

-

For Scale-Up (>100g): Prioritize Purity & Cost . Request a specific quote from a CMO (Contract Manufacturing Organization) like WuXi or Enamine. Demand a "use test" sample before committing to the full batch.

Synthesis Logic & Impurity Profiling (Expertise)

Understanding the synthesis is the only way to predict and detect "silent" impurities that can ruin biological data.

Dominant Synthesis Route (SɴAr)

The most robust industrial route involves the nucleophilic aromatic substitution (SɴAr) of 5-bromo-2-chloronicotinonitrile with dimethylamine .

-

Starting Material: 5-Bromo-2-chloronicotinonitrile (CAS 405224-23-9).

-

Reagent: Dimethylamine (aq. or THF solution).

-

Conditions: Mild base (K₂CO₃ or Et₃N), polar solvent (DMF or DMSO), heat.

Critical Impurity Profile

If the reaction is incomplete or the workup is sloppy, the following impurities will persist:

-

Residual Chloride (Starting Material): The 2-Cl analog is structurally very similar. It may co-elute in standard HPLC gradients.

-

Hydrolysis Product (Amide): The 3-CN group can hydrolyze to the primary amide (CONH₂) under harsh basic/aqueous conditions.

-

Mono-methyl Impurity: If the dimethylamine source contains methylamine, you will get the -NHMe analog.

Visualizing the Workflow

Figure 1: Synthesis pathway and potential impurity generation points.[3]

Quality Control Protocols (Trustworthiness)

Do not rely solely on the vendor's Certificate of Analysis (CoA). Implement this internal validation protocol.

Mandatory Analytical Checks

| Method | What to Look For | Acceptance Criteria |

| ¹H NMR (DMSO-d₆) | Dimethyl Signal: A sharp singlet integrating to 6H around 3.0–3.2 ppm. Aromatic Region: Two distinct doublets (or d/d) for the pyridine protons (H-4, H-6). | No peaks corresponding to -NHMe (doublet ~2.8 ppm) or -NH2. |

| LC-MS | Isotope Pattern: Bromine has a characteristic 1:1 ratio of ⁷⁹Br and ⁸¹Br. The mass spectrum must show M and M+2 peaks of equal intensity. | Purity >95% by UV (254 nm). Absence of M-44 mass (Cl analog). |

| IR Spectroscopy | Nitrile Stretch: A sharp, distinct peak around 2200–2240 cm⁻¹. | Absence of broad -OH or -NH stretches (unless water is present). |

The "Self-Validating" System

-

The Br-Isotope Check: If your LCMS peak does not show the 1:1 doublet (M/M+2), stop . You likely have the wrong compound or a dechlorinated impurity.

-

The Dimethyl Singlet: If the NMR shows a doublet or broad singlet in the aliphatic region, you have the mono-methyl impurity or salt contamination.

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[4][1] Treat as potentially toxic (nitrile functionality).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The dimethylamino group can be prone to oxidation over long periods; the nitrile is generally stable.

-

Solubility for Assays: Prepare 10 mM stocks in anhydrous DMSO. Avoid storing in aqueous buffers for >24 hours to prevent nitrile hydrolysis.

References

-

PubChem. Compound Summary for CID 53394627: this compound. National Library of Medicine (US). Available at: [Link]

-

El-Sayed, H. A., et al. (2019).[5] Design, synthesis, and antimicrobial activity of fluorophore 1,2,3-triazoles linked nicotinonitrile derivatives. Synthetic Communications. (Contextual reference for nicotinonitrile scaffold utility).

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 5-Bromo-2-(dimethylamino)nicotinonitrile

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nicotinonitrile Derivatives

The nicotinonitrile scaffold is a privileged motif in medicinal chemistry and materials science. The cyano group serves as a versatile synthetic handle, readily transformable into a variety of functional groups such as amines, amides, and carboxylic acids. Specifically, 2-(dimethylamino)nicotinonitrile derivatives are key intermediates in the synthesis of various biologically active compounds. The palladium-catalyzed cyanation of 5-Bromo-2-(dimethylamino)nicotinonitrile offers a direct and efficient route to introduce a cyano group at the C5 position, enabling further molecular elaboration in drug discovery programs. This document provides a comprehensive guide to this transformation, including mechanistic insights, a detailed experimental protocol, and safety considerations.

Transition metal-catalyzed cyanation reactions have become a preferred alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[1][2] Palladium catalysis, in particular, offers broad functional group tolerance and high efficiency.[1]

Mechanistic Overview: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, and cyanide source.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. The choice of ligand is crucial at this stage, as sterically bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[4]

-

Transmetalation: The cyanide anion from the cyanide source displaces the bromide on the Pd(II) complex. The nature of the cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) influences the ease of this step.

-

Reductive Elimination: The aryl and cyano groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired product, 2-(dimethylamino)-5-cyanoniconinonitrile, and regenerating the active Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[2] Modern protocols often employ cyanide sources with low solubility or use additives to control the concentration of free cyanide in the reaction mixture.[2]

Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.

Experimental Protocol: Palladium-Catalyzed Cyanation of this compound

This protocol is designed to be a robust starting point for the cyanation of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve the highest yield and purity.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |

| This compound | C₈H₈BrN₃ | 226.08 | 1.0 | 1.0 | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Strem Chemicals |

| XantPhos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 | Sigma-Aldrich |

| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.43 | 0.6 | 1.2 | Acros Organics |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Fisher Scientific |

Safety Precautions

WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[5][6] This procedure must be performed in a well-ventilated chemical fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[5] Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[6][7] All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 226 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), XantPhos (0.04 mmol, 23.1 mg), and Zinc Cyanide (0.6 mmol, 70.5 mg).

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL) to the flask via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture by adding it to a stirred solution of 1 M aqueous sodium carbonate (20 mL). Caution: Perform this step in the fume hood.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(dimethylamino)-5-cyanoniconinonitrile.

-

Sources

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

functionalization of the nitrile group in "5-Bromo-2-(dimethylamino)nicotinonitrile"

An In-Depth Guide to the Chemical Functionalization of the Nitrile Group in 5-Bromo-2-(dimethylamino)nicotinonitrile

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility is derived from three key reactive sites: the bromine atom, amenable to a host of cross-coupling reactions; the electron-rich pyridine ring, and the chemically versatile nitrile group. This guide focuses exclusively on the functionalization of the nitrile moiety, a group that offers a gateway to a diverse array of chemical entities including amides, carboxylic acids, primary amines, ketones, and tetrazoles.

The carbon-nitrogen triple bond of the nitrile group is characterized by a significant dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The strategic manipulation of this group allows for the introduction of new functionalities, the modulation of physicochemical properties, and the construction of complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a detailed exploration of key transformations, complete with step-by-step protocols, mechanistic insights, and a robust framework for experimental design.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either the corresponding primary amide (partial hydrolysis) or the carboxylic acid (complete hydrolysis). The outcome is dictated by the reaction conditions, primarily the nature of the catalyst (acid or base) and the temperature.

Partial Hydrolysis to 5-Bromo-2-(dimethylamino)nicotinamide

The conversion of the nitrile to an amide is a critical step for introducing a key hydrogen-bond donor and acceptor unit, significantly altering the parent molecule's solubility and biological interaction profile. While harsh conditions can lead to the carboxylic acid, controlled catalysis allows for the isolation of the amide intermediate.[1] Base-catalyzed hydration, using reagents like sodium hydroxide in a suitable solvent system, is often effective for this selective transformation.[2]

Causality and Insights: The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by a water molecule to form an imidic acid, which then tautomerizes to the more stable amide.[3] The use of a biphasic system or a co-solvent like DMSO can be crucial for substrates with limited aqueous solubility. Temperature control is paramount; excessive heat will promote the subsequent hydrolysis of the amide to the carboxylic acid.

Protocol 1: Base-Catalyzed Partial Hydrolysis to Amide

-

Materials: this compound, Sodium Hydroxide (NaOH), Dimethyl Sulfoxide (DMSO), Deionized Water, Diethyl Ether, Saturated Sodium Chloride solution (brine).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add a 2 M aqueous solution of NaOH (2.0-3.0 eq).

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and dilute with cold deionized water.

-

The product may precipitate upon dilution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

Caption: Workflow for base-catalyzed amide synthesis.

Complete Hydrolysis to 5-Bromo-2-(dimethylamino)nicotinic Acid

To achieve complete hydrolysis to the carboxylic acid, more forcing conditions are required. This involves heating the nitrile under reflux with a strong acid, such as hydrochloric or sulfuric acid.[4] The initially formed amide undergoes subsequent acid-catalyzed hydrolysis to the carboxylic acid and an ammonium salt.

Causality and Insights: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom.[3] A water molecule then acts as a nucleophile, initiating a sequence of steps analogous to the base-catalyzed mechanism, ultimately yielding the amide. This amide is then protonated at the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the final carboxylic acid product after expulsion of ammonia (which is protonated to the ammonium ion).[5]

Protocol 2: Acid-Catalyzed Complete Hydrolysis to Carboxylic Acid

-

Materials: this compound, Concentrated Hydrochloric Acid (HCl), Deionized Water, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.

-

Procedure:

-

Suspend this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and deionized water.

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and amide intermediate.

-

Cool the reaction mixture in an ice bath.

-

Carefully adjust the pH of the solution to ~4-5 using a saturated aqueous solution of NaHCO₃. The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and dry thoroughly under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

| Reaction | Catalyst/Conditions | Primary Product | Key Considerations |

| Partial Hydrolysis | 2M NaOH, DMSO/H₂O, 60-70°C | 5-Bromo-2-(dimethylamino)nicotinamide | Careful temperature control is critical to prevent over-hydrolysis. |

| Complete Hydrolysis | Concentrated HCl/H₂O (1:1), Reflux (≥100°C) | 5-Bromo-2-(dimethylamino)nicotinic acid | Requires forcing conditions and longer reaction times. Product isolated by pH adjustment. |

Reduction to 5-(aminomethyl)-3-bromo-N,N-dimethylpyridin-2-amine

The reduction of the nitrile group to a primary amine introduces a flexible, basic aminomethyl linker, a common feature in pharmacologically active molecules. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation.

Causality and Insights: The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the electrophilic nitrile carbon. This is followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine. Anhydrous conditions are strictly required as LiAlH₄ reacts violently with water. The choice of solvent, typically a dry ether like THF or diethyl ether, is crucial for the reaction's success.

Protocol 3: LiAlH₄ Reduction to a Primary Amine

-

Materials: this compound, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), Deionized Water, 15% Aqueous NaOH, Ethyl Acetate.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then remove it by filtration, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify the product by column chromatography on silica gel if necessary.

-

Caption: Workflow for LiAlH₄ reduction of a nitrile.

[3+2] Cycloaddition: Synthesis of a Tetrazole Bioisostere

The [3+2] cycloaddition of a nitrile with an azide source is a powerful method for constructing 5-substituted tetrazoles.[6] Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. This reaction is often catalyzed by Lewis acids such as zinc bromide (ZnBr₂).[7]

Causality and Insights: The Lewis acid catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and activating it towards nucleophilic attack by the azide anion.[7] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming the stable, aromatic tetrazole ring. The choice of solvent and temperature can influence the reaction rate and yield.

Protocol 4: Zinc-Catalyzed Synthesis of 5-(5-Bromo-2-(dimethylamino)pyridin-3-yl)-1H-tetrazole

-

Materials: this compound, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), N,N-Dimethylformamide (DMF), Deionized Water, 1 M HCl, Ethyl Acetate.

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc bromide (1.1 eq).

-

Heat the reaction mixture to 120-130°C for 12-18 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into a stirred mixture of ethyl acetate and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.

-

Addition of Organometallic Reagents: A Pathway to Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a robust method for carbon-carbon bond formation, ultimately yielding ketones after an acidic workup.[8] This transformation is invaluable for elaborating the carbon skeleton of the parent molecule.

Causality and Insights: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic nitrile carbon to form a stable metallo-imine intermediate.[9][10] Importantly, this intermediate is unreactive towards a second equivalent of the organometallic reagent. The subsequent addition of aqueous acid protonates the intermediate, which then rapidly hydrolyzes to the corresponding ketone.[9]

Protocol 5: Grignard Reagent Addition to Synthesize Ketones

-

Materials: this compound, Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.2 eq), Anhydrous Diethyl Ether or THF, 1 M HCl, Saturated Aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate.

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the Grignard reagent solution dropwise over 15-20 minutes.

-

After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC for the consumption of the nitrile.

-

Cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution, followed by 1 M HCl until the solution is acidic.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ketone by column chromatography on silica gel.

-

| Functional Group | Reagents | Product Type | Key Mechanistic Feature |

| Primary Amine | 1. LiAlH₄, THF2. H₂O workup | Primary Amine | Double hydride addition to the C≡N bond. |

| Tetrazole | NaN₃, ZnBr₂, DMF | Tetrazole | Lewis acid-catalyzed [3+2] cycloaddition. |

| Ketone | 1. R-MgBr, Ether2. H₃O⁺ workup | Ketone | Nucleophilic addition of carbanion, then hydrolysis. |

Conclusion

The nitrile group of this compound is a synthetically powerful handle that provides access to a wide range of important functional groups. By carefully selecting reagents and controlling reaction conditions, researchers can selectively transform the nitrile into amides, carboxylic acids, primary amines, tetrazoles, and ketones. The protocols and insights provided in this guide serve as a comprehensive resource for chemists engaged in the design and synthesis of novel compounds for drug discovery and materials science, enabling the full exploitation of this versatile chemical scaffold.

References

-

Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]

-

National Institutes of Health. (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]

-

PubMed. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. [Link]

-

ACS Publications. (2025). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

-

Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

-

OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

-

Chemguide. (n.d.). Hydrolysing nitriles. [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

-

Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles. [Link]

-

Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

-

RSC Publishing. (n.d.). Selective NaOH-catalysed hydration of aromatic nitriles to amides. [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

-

ResearchGate. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications. [Link]

-

Johnson Matthey Technology Review. (1996). Catalytic Hydration of Nitriles to Amides. [Link]

-

Ingenta Connect. (n.d.). Catalytic Hydration of Nitriles to Amides. [Link]

Sources

- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 2. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Bromo-2-(dimethylamino)nicotinonitrile

Abstract

This guide details the high-efficiency synthesis and downstream functionalization of 5-Bromo-2-(dimethylamino)nicotinonitrile , a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Utilizing microwave dielectric heating, we overcome the kinetic sluggishness associated with thermal nucleophilic aromatic substitution (

Introduction: The Strategic Scaffold

The 2-amino-3-cyano-5-bromopyridine core is a versatile pharmacophore. The C5-bromine serves as a handle for cross-coupling (Suzuki, Sonogashira), while the C3-nitrile provides a gateway to fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) or hydrolytic transformations. The C2-dimethylamino group significantly alters the electronic properties of the ring, increasing solubility and acting as a hydrogen bond acceptor, but also introducing steric bulk that can hinder adjacent substitutions.

Why Microwave Irradiation?

-

Direct Heating: Polar reaction components (solvents, ionic intermediates) absorb microwave energy directly, minimizing thermal gradients.

-

Rate Acceleration: High temperatures and pressures achievable in sealed vessels accelerate the rate-determining step of

reactions (formation of the Meisenheimer complex). -

Purity: Rapid heating profiles often outpace decomposition pathways, resulting in cleaner crude profiles.

Experimental Workflow

The following workflow outlines the synthesis of the core scaffold followed by a representative Suzuki-Miyaura coupling.

Diagram 1: Synthetic Workflow

Caption: Streamlined microwave workflow from chloropyridine precursor to biaryl product.

Protocol 1: Core Synthesis via Microwave

Objective: Displacement of the C2-chloro group with dimethylamine. Challenge: Thermal heating often requires prolonged reflux (2-12 h) and can lead to hydrolysis of the nitrile group or competitive dehalogenation.

Materials

-

Precursor: 5-Bromo-2-chloronicotinonitrile (1.0 eq)

-

Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution, 2.5 eq)

-

Base: Triethylamine (

, 1.2 eq) - Optional if using excess amine, but recommended to scavenge HCl. -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for higher microwave absorption.

Step-by-Step Procedure

-

Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-Bromo-2-chloronicotinonitrile (217 mg, 1.0 mmol) in MeCN (3 mL).

-

Reagent Addition: Add Dimethylamine solution (2.5 mmol) and

(1.2 mmol). Seal the vial with a PTFE/silicone septum cap. -

Microwave Parameters:

-

Temperature: 120°C

-

Hold Time: 10 minutes

-

Pressure Limit: 15 bar

-

Stirring: High

-

Pre-stir: 30 seconds

-

-

Execution: Irradiate. The pressure may rise to 3-6 bar depending on the solvent and amine source.

-

Work-up: Cool to room temperature (RT). Concentrate the solvent in vacuo.

-

Purification: The residue is typically pure enough for the next step. If necessary, wash with water and extract with Ethyl Acetate (EtOAc), or recrystallize from cold EtOH.

Expected Yield: 92-98% Appearance: Off-white to pale yellow solid.

Protocol 2: Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at the C5 position. Expert Insight: The C2-dimethylamino group is electron-donating, which deactivates the pyridine ring towards oxidative addition at the C5-Br bond compared to the parent chloropyridine. Therefore, a robust catalyst system is required.

Materials

-

Substrate: this compound (1.0 eq)

-

Coupling Partner: Aryl boronic acid (1.2 - 1.5 eq)

-

Catalyst:

(5 mol%) or XPhos Pd G2 (for sterically demanding boronic acids). -

Base:

(2.0 M aq. solution, 3.0 eq) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Procedure

-

Loading: Charge the microwave vial with the substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

-

Deoxygenation (Critical): Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).

-

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and

solution (0.75 mL) through the septum. -

Microwave Parameters:

-

Temperature: 100°C - 110°C

-

Hold Time: 20 minutes

-

Power: Dynamic (Standard Mode)

-

-

Work-up: Filter through a celite pad (washing with EtOAc). Wash the filtrate with brine. Dry over

and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic & Expert Insights

The "Ortho-Effect" in

The presence of the electron-withdrawing nitrile group at C3 is critical. It activates the C2 position for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.

Diagram 2: Reaction Mechanism

Caption: The C3-nitrile group stabilizes the transition state, a process enhanced by dipolar polarization under MW.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Conversion ( | Temperature too low for deactivation by Dimethylamino product inhibition. | Increase Temp to 140°C; Ensure excess amine (3-4 eq). |

| Hydrolysis of Nitrile | Presence of water at high pH/Temp. | Use anhydrous THF/MeCN and anhydrous amine source (2.0 M in THF). |

| Debromination (Suzuki) | Overheating or excessive hydride source. | Lower Temp to 80°C; switch solvent to Toluene/EtOH; reduce run time. |

| Black Pd Precipitate | Catalyst decomposition ("Pd Black"). | Ensure rigorous deoxygenation; add TBAB (phase transfer agent) to stabilize Pd nanoparticles. |

References

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. Available at: [Link]

-

Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis. Bentham Science. Available at: [Link]

-

Microwave-Assisted Suzuki Reaction using Pyridine-Pyrazole/Pd(II). MDPI. Available at: [Link]

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(dimethylamino)nicotinonitrile and Its Derivatives

Introduction: The Strategic Value of Substituted Nicotinonitriles in Drug Discovery

The nicotinonitrile (cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents. These nitrogen-containing heteroaromatics are privileged structures due to their ability to engage in a wide range of biological interactions. Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its affinity for specific biological targets.[2]

This guide focuses on 5-Bromo-2-(dimethylamino)nicotinonitrile , a highly versatile and valuable building block for drug development professionals. Its molecular architecture is primed for diversification:

-

The 5-Bromo Position: Acts as a key reactive handle, ideal for introducing molecular complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

The 2-(dimethylamino) Group: Modulates the electronic properties of the pyridine ring and can serve as a hydrogen bond acceptor.

-

The 3-Nitrile Group: Provides an additional site for chemical transformation into amides, carboxylic acids, or tetrazoles, which are common functionalities in bioactive molecules.[3]

The ability to produce this intermediate and its subsequent derivatives on a large scale is critical for advancing compounds from discovery to clinical development. This document provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles and designed for scalability and reproducibility.

Part 1: Strategic Overview of Synthesis

The synthesis of highly substituted pyridines can be approached from several angles. The choice of methodology often depends on the availability of starting materials, functional group compatibility, and the desired substitution pattern.[4] For the target molecule, a multi-step, convergent synthesis is the most logical and scalable approach.

A common and efficient strategy for constructing the 2-aminonicotinonitrile core involves a multi-component reaction, which efficiently generates the desired heterocyclic system.[5][6] The overall workflow can be visualized as a three-stage process: formation of the core heterocyclic structure, functional group installation (bromination), and final modification (dimethylation).

Figure 1: High-level synthetic workflow for the target molecule.

Part 2: Detailed Large-Scale Synthesis Protocol

This section outlines a robust, multi-step procedure for the synthesis of this compound, designed for a 1 kg scale output.

Step 1: Synthesis of 2-Chloronicotinonitrile

Principle and Rationale: This initial step creates a key intermediate. Starting from commercially available 2-hydroxynicotinic acid, a two-step process involving chlorination followed by conversion of the resulting acid chloride to a nitrile is a common industrial approach. However, a more direct route starts from 2-chloronicotinic acid. For this protocol, we will detail the dehydration of 2-chloronicotinamide, which is a reliable method. The use of phosphorus oxychloride (POCl₃) is a standard and effective industrial method for dehydrating amides to nitriles.[7] Toluene is chosen as the solvent for its appropriate boiling point and ability to be removed easily.

Protocol:

-

Reactor Setup: To a 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chloronicotinamide (1.56 kg, 10.0 mol).

-

Solvent Addition: Add dry toluene (8 L). Stir the suspension.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 2.30 kg, 15.0 mol) to the suspension over 30-45 minutes. The addition is exothermic; maintain the temperature below 40°C using a cooling bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (15 kg) in a separate vessel with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and cooling.

-

Neutralization: Basify the aqueous mixture to pH 8-9 by the slow addition of a 30% sodium hydroxide solution. Maintain the temperature below 25°C.

-

Extraction: Transfer the mixture to a separation funnel and extract with ethyl acetate (3 x 5 L).

-

Washing & Drying: Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford 2-chloronicotinonitrile as a crystalline solid.

Step 2: Synthesis of 2-(Dimethylamino)nicotinonitrile

Principle and Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group activates the 2-position of the pyridine ring, making the chlorine atom a good leaving group. Dimethylamine, a strong nucleophile, displaces the chloride. Anhydrous conditions and a suitable base are often used to drive the reaction to completion. Using an aqueous solution of dimethylamine at elevated temperatures in a sealed reactor is a common industrial practice for this type of transformation.

Protocol:

-

Reactor Setup: Charge a 20 L pressure reactor with 2-chloronicotinonitrile (1.38 kg, 10.0 mol) and ethanol (7 L).

-

Reagent Addition: Add an aqueous solution of dimethylamine (40%, 3.38 kg, 30.0 mol) to the reactor.

-

Reaction: Seal the reactor and heat the mixture to 80-90°C. Maintain this temperature for 6-8 hours, monitoring the internal pressure. The reaction progress should be monitored by HPLC.

-

Cooling & Solvent Removal: Once the reaction is complete, cool the reactor to room temperature. Vent any excess pressure safely. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess dimethylamine.

-

Work-up: Add water (10 L) to the residue. The product should precipitate as a solid.

-

Isolation: Filter the solid product, wash thoroughly with cold water (3 x 2 L), and dry under vacuum at 50°C to a constant weight. This typically yields 2-(dimethylamino)nicotinonitrile of sufficient purity for the next step.

Step 3: Synthesis of this compound

Principle and Rationale: This is an electrophilic aromatic substitution (bromination) on the electron-rich pyridine ring. The dimethylamino group is a strong activating group, directing the incoming electrophile (bromine) primarily to the 5-position. N-Bromosuccinimide (NBS) is a safe and effective source of electrophilic bromine, often preferred over elemental bromine for large-scale operations due to its solid nature and easier handling. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Protocol:

-

Reactor Setup: To a 20 L reactor, add 2-(dimethylamino)nicotinonitrile (1.46 kg, 10.0 mol) and acetonitrile (10 L). Stir to dissolve.

-

Cooling: Cool the solution to 0-5°C using an ice-salt bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by HPLC.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate (5 L) to quench any unreacted NBS.

-

Extraction: Add water (5 L) and extract the product with dichloromethane (3 x 5 L).

-

Washing & Drying: Combine the organic layers, wash with water (2 L), then brine (2 L), and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude solid can be purified by recrystallization from isopropanol to yield the final product, This compound .

Part 3: Data Summary and In-Process Controls